molecular formula C12H9BrFNO B2675949 5-Bromo-2-(3-fluorobenzyloxy)pyridine CAS No. 2090855-71-1

5-Bromo-2-(3-fluorobenzyloxy)pyridine

Cat. No.: B2675949
CAS No.: 2090855-71-1
M. Wt: 282.112
InChI Key: KOFYVGUFUXCBOB-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorobenzyloxy)pyridine is an organic compound with the molecular formula C12H9BrFNO and a molecular weight of 282.1083632. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-fluorobenzyloxy)pyridine typically involves the reaction of 5-bromopyridine with 3-fluorobenzyl alcohol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorobenzyloxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid can yield biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorobenzyloxy)pyridine in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution and coupling reactions. The presence of the fluorobenzyloxy group can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-fluorobenzyloxy)pyridine is unique due to the presence of both bromine and fluorobenzyloxy groups, which provide distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and research areas .

Properties

IUPAC Name

5-bromo-2-[(3-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFYVGUFUXCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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